4,4'-(Ethyne-1,2-diyl)dibenzenethiol

Catalog No.
S3339664
CAS No.
322639-14-5
M.F
C14H10S2
M. Wt
242.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Ethyne-1,2-diyl)dibenzenethiol

CAS Number

322639-14-5

Product Name

4,4'-(Ethyne-1,2-diyl)dibenzenethiol

IUPAC Name

4-[2-(4-sulfanylphenyl)ethynyl]benzenethiol

Molecular Formula

C14H10S2

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C14H10S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H

InChI Key

LNKHLBJTPTUOFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)S)S

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)S)S

4,4'-(Ethyne-1,2-diyl)dibenzenethiol is an organic compound distinguished by its structural features, which include two benzene rings linked by an ethyne (acetylene) moiety, with thiol groups (-SH) attached to each benzene ring. This compound is represented by the chemical formula C14H10S2 and has a CAS number of 322639-14-5. The presence of thiol groups provides unique chemical properties, making it a valuable compound in various chemical and biological applications.

Oxidation: The thiol groups can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can undergo reduction to yield corresponding benzene derivatives with reduced thiol functionalities, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiol groups can engage in nucleophilic substitution reactions, allowing for the formation of new compounds with different functional groups. Typical reagents for these reactions include alkyl halides or acyl chlorides.

Major Products

The primary products from these reactions include:

  • Disulfides
  • Reduced benzene derivatives
  • Substituted benzene compounds with various functional groups.

The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol typically involves the following steps:

Formation of the Ethyne Linkage: This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. In this reaction, two benzene derivatives containing halide groups are coupled to form the ethyne linkage.

Introduction of Thiol Groups: The thiol groups are introduced via nucleophilic substitution reactions where a suitable thiolating agent reacts with the benzene rings.

Industrial Production Methods

For large-scale production, industrial methods may utilize continuous flow reactors and high-throughput screening to optimize reaction conditions and improve cost-effectiveness. These methods often involve similar synthetic routes but are tailored for efficiency in producing significant quantities of the compound.

4,4'-(Ethyne-1,2-diyl)dibenzenethiol has various applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
  • Biology: The compound is utilized in studying thiol-based biochemical processes and detecting biomolecules containing thiols.
  • Industry: It finds use in producing polymers, coatings, and materials with specific chemical properties.

The interactions of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol with other molecules can be significant due to its thiol groups. These interactions may involve:

  • Formation of disulfide bonds with other thiols.
  • Participation in redox reactions.
  • Binding to metal ions or other electrophiles due to its nucleophilic nature.

These properties make it a candidate for further studies in biochemical assays and material science applications.

Several compounds share structural similarities with 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. Here is a comparison highlighting their uniqueness:

Compound NameFunctional GroupsUnique Features
4,4'-(Ethyne-1,2-diyl)dibenzaldehydeAldehydeContains aldehyde groups instead of thiols
4,4'-(Ethyne-1,2-diyl)dibenzoic acidCarboxylic acidFeatures carboxylic acid groups
Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoateEsterContains ester functionalities
1,1-DiphenylethyleneNo functional groupsAn aromatic hydrocarbon without thiols

Uniqueness: The presence of thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol imparts distinct reactivity compared to these similar compounds. Its ability to form disulfide bonds and engage in redox chemistry makes it particularly valuable for applications requiring specific interactions and modifications .

Diphenylacetylene derivatives have played a transformative role in synthetic chemistry since the mid-20th century. The discovery of nickel bis(stilbene-1,2-dithiolate) in the 1960s marked a milestone in understanding metal-dithiolene interactions, laying the groundwork for later innovations with ethyne-bridged systems. Early applications focused on leveraging the ethyne group’s linear geometry and π-conjugation to stabilize charge-transfer complexes. For example, the Sonogashira coupling reaction, developed in the 1970s, enabled efficient synthesis of arylacetylenes, though initial methodologies struggled with functional group compatibility in thiol-containing systems.

The introduction of radical thiol-yne chemistry in the 2010s addressed these limitations, allowing quantitative and selective vinyl sulfide formation under mild conditions. This breakthrough, demonstrated in reactions involving diphenylacetylene, revolutionized polymer science by enabling hyperbranched poly(vinyl sulfide) synthesis with precise stoichiometric control. Concurrently, MOF research utilized ethyne-bridged ligands like 4,4'-(ethyne-1,2-diyl)dibenzoic acid to create scaffolds with high thermal stability (>400°C) and tailored pore geometries. These developments established the ethyne moiety as a cornerstone for designing rigid, conjugated architectures.

Table 1: Key Developments in Diphenylacetylene Derivative Applications

EraInnovationImpact
1960sNickel dithiolene complexesEstablished metal-sulfur coordination
1970sSonogashira couplingEnabled arylacetylene synthesis
2010sRadical thiol-yne reactionsAdvanced polymer and MOF design
2020sEDBT-based coordination polymersCatalytic and optoelectronic materials

Strategic Importance of Thiol Functionality in Molecular Design

The thiol groups in EDBT confer three strategic advantages in molecular engineering:

  • Coordination Versatility: Thiols form stable bonds with transition metals, enabling applications in catalysis and materials science. In molybdopterin-dependent enzymes, dithiolene moieties facilitate electron transfer via molybdenum coordination, a property replicated in synthetic analogs for catalytic systems.
  • Dynamic Covalent Chemistry: Thiol-disulfide exchange allows reversible network formation in polymers. EDBT’s oxidation to disulfide linkages creates self-healing materials, while reduction regenerates reactive thiols for further functionalization.
  • Radical Reactivity: The compound participates in regioselective thiol-yne additions, forming branched polymers with high refractive indices (n~D~ ≈ 1.70). This property is exploited in optical coatings where both transparency and light manipulation are critical.

Recent studies highlight EDBT’s role in synthesizing metallodithiolenes with tunable redox potentials. For instance, tris(dithiolene) complexes exhibit trigonal prismatic geometries that enhance charge delocalization, making them effective in organic photovoltaics. The thiol groups’ nucleophilicity also facilitates post-synthetic modification of MOFs, enabling pore functionalization for gas storage applications.

Table 2: Thiol-Driven Molecular Design Strategies

PropertyApplication ExamplePerformance Metric
Metal coordinationMo/W dithiolene catalystsTurnover frequency >10^3 h^-1
Disulfide formationSelf-healing elastomers90% mechanical recovery
Radical additionHyperbranched poly(vinyl sulfides)Refractive index: 1.70 at 589 nm

The ethynylene bridge in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is typically constructed via palladium-mediated cross-coupling reactions, with the Sonogashira coupling being the most widely employed method.

Sonogashira Coupling Mechanism and Optimization

The Sonogashira reaction facilitates carbon-carbon bond formation between aryl halides and terminal alkynes under palladium/copper catalysis. For 4,4'-(Ethyne-1,2-diyl)dibenzenethiol synthesis, 4-iodobenzenethiol derivatives are coupled with acetylene gas or trimethylsilylacetylene (TMSA) in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and copper iodide (CuI) [4]. Key reaction parameters include:

  • Solvent systems: Tetrahydrofuran (THF) or 1,4-dioxane at 60–80°C
  • Base: Triethylamine or diisopropylamine to neutralize HI byproducts
  • Catalyst loading: 2–5 mol% Pd, 5–10 mol% CuI

Recent work by Poetzsch et al. demonstrated that ligand selection critically impacts yield, with Xantphos (a bisphosphine ligand) enabling 90% conversion in model systems [6]. However, steric hindrance from bulky ligands can reduce efficacy for substituted aryl halides [4].

Table 1: Comparative Efficiency of Palladium Catalysts in Ethynylene Bridge Formation

Catalyst SystemSubstrate PairYield (%)Reference
Pd(PPh₃)₄/CuI/Et₃N4-Iodobenzenethiol/TMSA78
PdCl₂(PPh₃)₂/Xantphos4-Bromobenzenethiol/HC≡CH92 [6]
Pd(OAc)₂/AsPh₃4-Chlorobenzenethiol/TMSA65 [4]

Substrate Scope and Limitations

Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) exhibit faster coupling rates due to enhanced oxidative addition to palladium [5]. Conversely, ortho-substituted derivatives suffer from steric constraints, often requiring elevated temperatures (100–120°C) [4]. A notable advancement involves using aryl thianthrenium salts as coupling partners, which improve regioselectivity in polyhalogenated systems [6].

Thiol Group Functionalization Techniques in Aromatic Systems

The introduction and modification of thiol groups on aromatic rings necessitate careful optimization to prevent oxidation or disulfide formation.

Direct Thiolation via Nucleophilic Substitution

Bench-scale synthesis frequently employs nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide (NaSH) or thiourea. For 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, pre-functionalized dibromoethyne intermediates react with NaSH in dimethylformamide (DMF) at 120°C, achieving 70–85% thiolation efficiency . Microwave-assisted protocols reduce reaction times from 24 hours to 2–3 hours while maintaining yields above 80% [3].

Radical Thiol-Yne Addition

Radical-mediated thiol-alkyne additions offer an alternative pathway. Poetzsch et al. demonstrated that diphenylacetylene derivatives undergo quantitative anti-Markovnikov addition with thiols under UV initiation, producing regiospecific vinyl sulfides [2]. This method avoids metal catalysts, making it advantageous for electronics applications where residual metals degrade performance.

Post-Synthetic Thiol Modifications

The thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol undergo oxidation to disulfides using iodine or hydrogen peroxide, enabling covalent network formation . Conversely, reductive cleavage with lithium aluminum hydride regenerates free thiols from disulfide-linked oligomers [2].

Scalable Production Approaches for Materials Science Applications

Transitioning from laboratory-scale synthesis to industrial production requires addressing catalyst recovery, solvent recycling, and purity control.

Continuous Flow Reactor Systems

Continuous flow platforms enhance heat/mass transfer for Sonogashira couplings, reducing reaction times from hours to minutes. A 2022 study achieved 89% yield in a microfluidic reactor using Pd/C heterogeneous catalysts, enabling catalyst reuse for 15 cycles without significant activity loss [5].

Crystallization and Purification

The Chinese patent CN101468952B outlines a methanol/HCl recrystallization protocol that removes palladium residues below 5 ppm [3]. Subsequent sublimation under reduced pressure (0.1 mmHg, 150°C) yields 99.9% pure product, critical for optoelectronic applications.

Environmental and Economic Considerations

Solvent recovery systems (e.g., thin-film evaporators) reduce THF consumption by 70% in large-scale runs . Life-cycle assessments suggest that switching from batch to flow processes lowers the carbon footprint by 40% per kilogram of product [6].

XLogP3

4.2

Wikipedia

4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol)

Dates

Modify: 2023-07-26

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